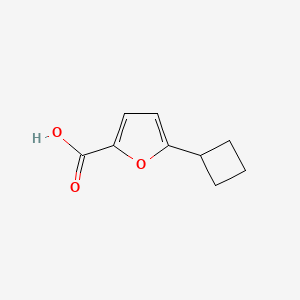

5-Cyclobutylfuran-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

5-cyclobutylfuran-2-carboxylic acid |

InChI |

InChI=1S/C9H10O3/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) |

InChI Key |

SNKSOUQFKOVCFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Spectroscopic Characterization Techniques for 5 Cyclobutylfuran 2 Carboxylic Acid and Its Derivatives

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Cyclobutylfuran-2-carboxylic acid is expected to show characteristic absorption bands for its carboxylic acid and furan (B31954) moieties.

The carbonyl (C=O) stretching vibration of the carboxylic acid group is one of the most intense and recognizable signals in an IR spectrum. For carboxylic acids, this peak typically appears in the region of 1760-1690 cm⁻¹. orgchemboulder.com In the case of this compound, the carbonyl group is conjugated with the furan ring's π-system. This conjugation delocalizes the electron density of the C=O bond, slightly weakening it and lowering its vibrational frequency. Therefore, the C=O stretch for this compound is anticipated to be in the lower end of the typical range, likely around 1710-1680 cm⁻¹ for the hydrogen-bonded dimer, which is the common state for carboxylic acids in condensed phases. spectroscopyonline.com

The hydroxyl (O-H) group of the carboxylic acid gives rise to a uniquely broad and strong absorption band. Due to extensive hydrogen bonding between molecules, which form dimers, the O-H stretching vibration is observed over a wide range of frequencies, typically from 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.comlibretexts.org This broad signal often overlaps with the sharper C-H stretching vibrations of the aliphatic cyclobutyl group and the aromatic furan ring. spectroscopyonline.com

In addition to the O-H stretch, other vibrations associated with the carboxylic acid group include the C-O stretch, which appears in the 1320-1210 cm⁻¹ region, and the out-of-plane O-H bend, which can be seen as a broad band around 960-900 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (dimer) | 3300 - 2500 | Strong, Very Broad |

| Furan & Cyclobutyl | C-H Stretch | 3150 - 2850 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch (conjugated) | 1710 - 1680 | Strong, Sharp |

| Furan Ring | C=C Stretch | ~1600 and ~1500 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

| Carboxylic Acid | O-H Bend (out-of-plane) | 960 - 900 | Medium, Broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise structure of this compound can be confirmed.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid is typically the most deshielded, appearing as a broad singlet far downfield, often above 10-12 ppm. libretexts.orgpressbooks.pub The exact chemical shift can be dependent on the solvent and concentration.

The furan ring contains two protons, H3 and H4. Due to the electron-withdrawing effect of the adjacent carboxylic acid group, the H3 proton is expected to be more deshielded than the H4 proton. These protons will appear as doublets due to coupling with each other (³JHH ≈ 3-4 Hz). Based on data for similar compounds like 5-(4-Nitrophenyl)furan-2-carboxylic acid, the furan protons are expected in the range of 7.0-7.5 ppm. mdpi.com

The protons of the cyclobutyl group will be found in the aliphatic region of the spectrum. The methine proton attached to the furan ring (H1') will be the most deshielded of the cyclobutyl protons due to its proximity to the aromatic ring, likely appearing as a multiplet. The remaining methylene (B1212753) protons of the cyclobutyl ring will resonate further upfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| COOH | > 10.0 | Broad Singlet |

| H3 (Furan) | ~7.3 - 7.5 | Doublet |

| H4 (Furan) | ~6.8 - 7.2 | Doublet |

| H1' (Cyclobutyl) | ~3.0 - 3.5 | Multiplet |

| CH₂ (Cyclobutyl) | ~1.8 - 2.5 | Multiplets |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to appear between 160 and 185 ppm. pressbooks.publibretexts.org

The furan ring carbons have characteristic chemical shifts. The carbon atom bearing the carboxylic acid group (C2) and the carbon atom bearing the cyclobutyl group (C5) will be the most downfield of the ring carbons. The C2 carbon is typically found around 145-150 ppm, while the C5 carbon, substituted with an alkyl group, would be expected at a higher field, perhaps around 155-160 ppm. The C3 and C4 carbons will resonate in the aromatic region, typically between 110-125 ppm. mdpi.commdpi.com The carbon of the cyclobutyl group directly attached to the furan ring (C1') would be expected around 30-40 ppm, with the other cyclobutyl carbons appearing further upfield. Quaternary carbons, such as C2 and C5, often show weaker signals. youtube.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 160 - 170 |

| C5 (Furan) | 155 - 165 |

| C2 (Furan) | 145 - 150 |

| C3 (Furan) | 120 - 125 |

| C4 (Furan) | 110 - 118 |

| C1' (Cyclobutyl) | 30 - 40 |

| CH₂ (Cyclobutyl) | 20 - 30 |

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a key correlation would be observed between the furan protons H3 and H4. Additionally, correlations would be seen between the methine and methylene protons within the cyclobutyl ring, helping to map out its structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum (e.g., H3 to C3, H4 to C4, and each cyclobutyl proton to its respective carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds away. princeton.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the H1' proton of the cyclobutyl group to carbons C4 and C5 of the furan ring, confirming the attachment point.

Correlations from the furan proton H4 to carbons C2, C3, and C5.

A correlation from the furan proton H3 to the carbonyl carbon (C=O) and furan carbons C2, C4, and C5. These long-range correlations definitively establish the substitution pattern on the furan ring.

By combining these advanced spectroscopic methods, the chemical structure of this compound and its derivatives can be unequivocally determined.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragmentation patterns that help confirm its structure. The molecular ion peak (M+) would be observed, though its intensity might be weak, which is typical for some carboxylic acids. youtube.comwhitman.edu

The fragmentation of this compound can be predicted by considering the common cleavage patterns of its constituent functional groups: the carboxylic acid, the furan ring, and the cyclobutyl substituent.

Key Fragmentation Pathways:

Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in a prominent peak at [M-17]. whitman.edulibretexts.org

Loss of Carboxyl Group: The molecule can lose the entire carboxylic acid group, leading to a fragment at [M-45]. whitman.edulibretexts.org

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds, including carboxylic acids, can result in a significant peak. youtube.comwhitman.edu

Cyclobutyl Fragmentation: The cyclobutyl ring can undergo fragmentation, often by losing neutral molecules like ethene (C2H4, mass 28) or propene (C3H6, mass 42). The fragmentation of cyclic alkanes typically increases the intensity of the molecular ion peak and favors the cleavage of side chains at the bond alpha to the ring. whitman.edu

Furan Ring Cleavage: The furan ring itself can break apart, contributing to the complexity of the lower mass region of the spectrum.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a preferred method for detecting and quantifying furan derivatives, offering high sensitivity for trace amounts. researchgate.net Techniques like headspace-solid phase microextraction (HS-SPME) can be coupled with GC-MS/MS to analyze furan derivatives in various matrices. acs.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | m/z Value |

|---|---|---|

| [M]+ | Molecular Ion | 166 |

| [M-OH]+ | Loss of hydroxyl radical | 149 |

| [M-C2H4]+ | Loss of ethene from cyclobutyl ring | 138 |

| [M-COOH]+ | Loss of carboxyl group | 121 |

| [M-C4H7]+ | Loss of cyclobutyl radical | 111 |

This table is predictive and based on known fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the chromophore system of the furan ring conjugated with the carboxylic acid group.

Furan itself exhibits UV absorption, and when conjugated with a carbonyl group, this absorption shifts to longer wavelengths. nist.govglobalresearchonline.net The primary absorption band is due to a π→π* transition within the conjugated system. A second, much weaker absorption band, corresponding to an n→π* transition of the carbonyl group's non-bonding electrons, is also expected at a longer wavelength. masterorganicchemistry.com

For comparison, furan has an absorption maximum around 205 nm. nist.gov Carboxylic acids without further conjugation typically absorb around 210 nm, which is often too low to be practically useful. libretexts.org However, the conjugation in furan-2-carboxylic acid derivatives shifts the maximum absorption (λmax) to a more accessible region. For instance, furfural (B47365), which contains a furan ring conjugated to an aldehyde, has a λmax around 280 nm. mdpi.com A similar absorption maximum can be anticipated for this compound. The solvent used can also influence the position of the absorption maxima. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π→π* | ~250-280 | High | Furan ring conjugated with C=O |

This data is estimated based on values for similar conjugated furan systems. globalresearchonline.netmasterorganicchemistry.commdpi.com

X-ray Crystallography for Structural Elucidation (applicable for crystalline forms/derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a crystalline sample of this compound or its derivatives, this technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar furan and benzofuran (B130515) carboxylic acids, several structural features can be anticipated. core.ac.uknih.gov The furan ring is expected to be largely planar. The carboxylic acid group may be co-planar or slightly twisted relative to the furan ring. nih.gov

A defining characteristic of the crystal structure of carboxylic acids is the formation of hydrogen-bonded dimers. In the solid state, it is highly probable that two molecules of this compound would associate via strong intermolecular O-H···O hydrogen bonds between their carboxyl groups. core.ac.uk This dimerization would be a dominant feature of the crystal packing. Other weaker interactions, such as C-H···O hydrogen bonds, may also help stabilize the three-dimensional crystal lattice. nih.gov

Table 3: Anticipated Crystallographic Parameters from a Single Crystal X-ray Diffraction Study

| Parameter | Expected Observation | Reference Compounds |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov |

| Molecular Conformation | Furan ring and carboxyl group nearly co-planar | 5-(Hydroxymethyl)furan-2-carboxylic acid nih.gov |

| Key Intermolecular Interaction | Centrosymmetric dimers formed by O-H···O hydrogen bonds between carboxyl groups | Benzo[b]furan-2-carboxylic acid derivatives core.ac.uk |

| Furan C=C Bond Lengths | ~1.35 - 1.37 Å | Furan derivatives |

| Furan C-O Bond Lengths | ~1.36 - 1.38 Å | Furan derivatives |

| Carboxyl C=O Bond Length | ~1.22 Å | Carboxylic acids |

| Carboxyl C-O Bond Length | ~1.31 Å | Carboxylic acids |

This table presents expected values based on crystallographic data of structurally related molecules. core.ac.uknih.gov

Computational and Theoretical Investigations of 5 Cyclobutylfuran 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), form the bedrock of theoretical investigations into 5-Cyclobutylfuran-2-carboxylic acid. These calculations provide a fundamental understanding of the molecule's electronic and structural properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For furan (B31954) and thiophene (B33073) carboxylic acid derivatives, which are structurally related to this compound, DFT calculations are commonly performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). nih.gov These studies are crucial for determining key electronic properties.

Structural analyses of similar compounds have been conducted using DFT calculations to understand their crystalline stability, which often arises from intermolecular hydrogen bonding. nih.gov For instance, the analysis of 1-benzothiophene-2-carboxylic acid involved DFT calculations to determine its structural and electronic properties, which were then compared with experimental data. nih.gov Theoretical investigations of compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT have provided insights into their geometric and electronic characteristics. nih.govresearchgate.net

| Electronic Property | Representative Calculated Value (a.u.) |

| HOMO Energy | -0.245 |

| LUMO Energy | -0.088 |

| HOMO-LUMO Gap | 0.157 |

| Dipole Moment | 2.5 D |

| Total Energy | -689.5 |

Note: The values in this table are illustrative and based on typical ranges for similar furan carboxylic acid derivatives.

The conformational landscape of this compound is of significant interest due to the flexibility of the cyclobutyl group and the potential for rotation around the single bond connecting it to the furan ring. Conformer analysis aims to identify the different stable three-dimensional arrangements of the atoms and their relative energies.

Computational methods, such as DFT, can be employed to perform a systematic search of the potential energy surface of the molecule. Each identified conformer represents a local energy minimum. The relative energies of these conformers are then calculated to determine the most stable, or ground-state, conformation. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. For other furan derivatives, conformational analysis has been a key component of theoretical studies. researchgate.net

The table below presents a hypothetical energy profile for different conformers of this compound, illustrating the kind of data obtained from such an analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C6-C7) |

| A (Equatorial-like) | 0.00 | 180° |

| B (Axial-like) | 1.25 | 90° |

| C (Twisted) | 2.50 | 45° |

Note: This table is a hypothetical representation of a conformer analysis.

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be used to interpret experimental data. For this compound, DFT can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Predicted IR frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule. Comparing the predicted IR spectrum with an experimental one can help in the assignment of vibrational bands to specific functional groups. researchgate.net

The prediction of NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values can then be converted into chemical shifts that can be compared with experimental NMR data, aiding in the structural elucidation of the compound. researchgate.netmdpi.com

The following table provides an example of predicted versus experimental spectroscopic data for a furan carboxylic acid derivative.

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1725 | 1720 |

| IR: O-H Stretch (cm⁻¹) | 3450 | 3440 |

| ¹³C NMR: Carboxyl C (ppm) | 165.2 | 164.8 |

| ¹H NMR: Furan H3 (ppm) | 7.20 | 7.18 |

Note: The values are illustrative and represent the type of data generated in such studies.

Molecular Modeling and Simulation

Beyond the properties of a single molecule, computational methods can also be used to simulate the behavior of this compound in a larger system, such as in solution or interacting with a biological target.

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov MD simulations can provide detailed insights into the intermolecular interactions of this compound with itself (e.g., dimer formation) or with solvent molecules. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms over time. This allows for the observation of dynamic processes such as hydrogen bond formation and breaking, diffusion, and conformational changes in a simulated environment. For carboxylic acids, MD simulations have been used to study the structure of dimers and their behavior in different environments. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of this compound, docking studies could be employed to investigate its potential as a ligand for a specific protein target. nih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor (a protein) and using a scoring function to estimate the binding affinity. The results of a docking study can provide valuable information about the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ecronicon.net

The table below shows hypothetical docking results for this compound with a generic enzyme active site.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Hydrogen Bonds Formed | 2 |

| Key Interacting Residues | Arg120, Tyr355 |

Note: This table contains hypothetical data from a molecular docking simulation.

Mechanistic Studies of Chemical Reactions

While specific computational investigations focused solely on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be thoroughly understood through computational and theoretical frameworks applied to analogous furan derivatives. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex mechanisms of reactions involving furan-based compounds. nih.govacs.org These computational methods allow for a detailed exploration of potential energy surfaces, providing critical insights into the electronic and structural changes that occur during a chemical transformation.

Mechanistic studies for a compound like this compound would typically investigate reactions such as electrophilic substitution on the furan ring, cycloaddition reactions where the furan acts as a diene, or reactions involving the carboxylic acid group. nih.govwikipedia.org By modeling these reactions, it is possible to predict the most likely pathways, identify key intermediates, and understand the factors that control reaction rates and selectivity. The presence of the electron-withdrawing carboxylic acid group and the electron-donating cyclobutyl group at opposite ends of the furan ring introduces a complex electronic interplay that computational models are well-suited to unravel.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry for understanding reaction kinetics. It involves locating the transition state (TS), which is the highest energy point along the lowest energy path from reactants to products—a first-order saddle point on the potential energy surface. The energy of this transition state determines the activation energy (Ea) of the reaction, which is a critical factor in determining the reaction rate.

For this compound, a key reaction of interest would be a Diels-Alder cycloaddition, a reaction for which furans are well-known participants. wikipedia.org In such a reaction, the furan ring acts as the diene. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to model the reaction with a dienophile. nih.gov The calculations would identify the geometry of the transition state, where the bonds between the furan and the dienophile are partially formed.

Analysis of the transition state structure provides invaluable information. For instance, in a Diels-Alder reaction, the synchronicity of bond formation can be determined. Furthermore, the influence of the cyclobutyl and carboxylic acid substituents on the activation energy can be quantified. The electron-donating cyclobutyl group would be expected to lower the activation energy for reactions with electron-deficient dienophiles, while the electron-withdrawing carboxylic acid would have the opposite effect.

Below is an illustrative data table showcasing the kind of results that would be obtained from a transition state analysis for a hypothetical Diels-Alder reaction between this compound and maleic anhydride.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Activation Energy (Ea) | 21.5 | kcal/mol | The energy barrier for the reaction to occur. |

| TS C-C Bond Length 1 | 2.21 | Å | Distance between a terminal carbon of the furan diene and a carbon of the dienophile. |

| TS C-C Bond Length 2 | 2.25 | Å | Distance between the other terminal carbon of the furan diene and the other carbon of the dienophile. |

| Imaginary Frequency | -350 | cm⁻¹ | The single imaginary vibrational frequency confirming the structure as a true transition state. |

Reaction Coordinate Mapping

Reaction coordinate mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed visualization of the reaction pathway from the transition state down to the reactants and products. rsc.org This technique allows researchers to confirm that a calculated transition state indeed connects the intended reactants and products and to observe the continuous structural evolution of the system throughout the reaction. rsc.org

The reaction coordinate itself is a collective variable that represents the progress along the reaction pathway. By mapping the energy as a function of this coordinate, a one-dimensional energy profile is generated. This profile clearly shows the energy barrier (the transition state) and the relative energies of any intermediates and products.

For a reaction involving this compound, an IRC calculation would start from the optimized transition state geometry and move in infinitesimal steps in both the forward and reverse directions along the reaction path. At each step, the geometry and energy of the system are calculated. This process generates a smooth curve that illustrates how the molecule contorts and how bond lengths and angles change as the reaction progresses. This is a powerful tool for visualizing the entire chemical event, from the initial approach of the reactants to the formation of the final products.

The following table provides an illustrative example of data points that might be generated from a reaction coordinate mapping for the hypothetical Diels-Alder reaction.

| Reaction Coordinate (IRC) | Relative Energy (kcal/mol) | Key C-C Distance (Å) | Description |

|---|---|---|---|

| -2.0 | 5.0 | 2.85 | Reactant-like structure, approaching the transition state. |

| -1.0 | 15.0 | 2.40 | Structure closer to the transition state. |

| 0.0 | 21.5 | 2.21 | Transition State. |

| 1.0 | 12.0 | 2.05 | Product-like structure, moving away from the transition state. |

| 2.0 | -5.0 | 1.54 | Structure approaching the final product geometry. |

Advanced Research Applications and Structure Activity Relationship Sar Studies of 5 Cyclobutylfuran 2 Carboxylic Acid Derivatives

Exploration as a Synthetic Intermediate for Complex Molecules

Furan-2-carboxylic acids, including the 5-cyclobutyl variant, serve as versatile building blocks in organic synthesis. Their inherent reactivity and the functionality of the furan (B31954) ring allow for a multitude of chemical transformations, making them valuable starting points for the construction of more complex molecular architectures.

One of the key transformations is the conversion to furan-2,5-dicarboxylic acid (FDCA). researchgate.netarkat-usa.org This is often achieved through methods like carboxylation, where furan-2-carboxylic acid reacts with carbon dioxide under basic conditions. arkat-usa.org For instance, the reaction with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the introduction of carbon dioxide, can regioselectively produce FDCA. arkat-usa.org This process highlights a pathway from C5 compounds, derivable from sources like hemicellulose, to a high-value C6 platform chemical. arkat-usa.org

The resulting FDCA is a precursor to a wide array of other molecules. It can be esterified to form diesters, such as dimethyl furan-2,5-dicarboxylate, which are then used in polymerization reactions. researchgate.netarkat-usa.org The furan-2,5-dicarboxylic framework is a recognized versatile building block for synthesizing not only polymers but also biologically active natural products and other interesting organic compounds. researchgate.net The synthesis of FDCA from biomass-derived precursors like 5-(hydroxymethyl)furfural (HMF) is also a well-explored route, further emphasizing the role of furan-based carboxylic acids as key intermediates in green chemistry. researchgate.net

The strategic placement of the cyclobutyl group at the 5-position of the furan ring in 5-cyclobutylfuran-2-carboxylic acid offers unique steric and electronic properties that can be exploited in the synthesis of novel complex molecules. While direct research on this specific derivative is nascent, the established reactivity of the furan-2-carboxylic acid scaffold provides a strong foundation for its use as an intermediate.

Investigations into Structure-Activity Relationships (SAR) for Derived Scaffolds

The furan nucleus is a common feature in many biologically active compounds, making it a privileged scaffold in medicinal chemistry. ijabbr.com Understanding the structure-activity relationship (SAR) of furan derivatives is crucial for designing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. ijabbr.comnih.gov

Systematic modifications to the chemical structure of furan derivatives allow researchers to probe how these changes affect their biological activity. ijabbr.com For instance, studies on benzofuran (B130515) derivatives, which contain a furan ring fused to a benzene (B151609) ring, have revealed that the position and nature of substituents are critical determinants of their anticancer activity. mdpi.com The attachment of different groups, such as halogens or carbohydrazide (B1668358) moieties, to the benzofuran core can significantly impact their inhibitory effects on cancer cell lines. mdpi.com

In the context of this compound, the cyclobutyl group introduces a non-planar, lipophilic moiety that can influence how the molecule interacts with biological targets. SAR studies on derivatives of this compound would involve modifying the carboxylic acid group (e.g., converting it to amides, esters, or other functional groups) and making substitutions on the cyclobutyl ring. These investigations help in identifying the key structural features responsible for a desired biological effect. ijabbr.com

For example, research on furan-ring fused chalcones has shown that the presence of the furan moiety can enhance antiproliferative activity compared to analogues without it. nih.gov Similarly, studies on perhydrofuro[2,3-b]furan compounds have indicated that antifeeding activity is dependent on the presence of moderately polar substituent groups. tandfonline.com These findings underscore the importance of the furan scaffold and its substituents in dictating biological outcomes. While specific SAR data for this compound derivatives is not yet widely published, the principles derived from related furan-containing compounds provide a clear roadmap for future investigations.

Role in Materials Science and Polymer Chemistry (drawing analogies from related furan dicarboxylic acids)

Furan-2,5-dicarboxylic acid (FDCA) has garnered significant attention as a bio-based building block for polymers, positioning it as a sustainable alternative to petroleum-derived monomers like terephthalic acid. mdpi.comacs.org The structural similarity between FDCA and terephthalic acid allows for the production of furan-based polyesters, such as polyethylene (B3416737) furanoate (PEF), which exhibit comparable and often superior properties to polyethylene terephthalate (B1205515) (PET). acs.orgsarchemlabs.com

The incorporation of the furan ring into the polymer backbone imparts unique characteristics. FDCA-based polymers demonstrate excellent thermal stability, with melting points that facilitate high-temperature processing. sarchemlabs.com They also exhibit enhanced gas barrier properties, particularly against oxygen and carbon dioxide, which is a significant advantage for food and beverage packaging applications. sarchemlabs.comiucr.org The rigid structure of the furan ring contributes to the mechanical strength of the resulting polymers. sarchemlabs.com

By analogy, derivatives of this compound, particularly a potential 5-cyclobutylfuran-2,5-dicarboxylic acid, could be explored for the synthesis of novel polymers. The presence of the cyclobutyl group would be expected to influence the polymer's properties, potentially affecting its crystallinity, glass transition temperature, and mechanical flexibility. Research on furan-based dimethacrylate resins has shown that the choice of the furan-dicarboxylic acid building block impacts the viscosity and thermal properties of the resulting thermosets. acs.org

The versatility of FDCA extends to the creation of a wide range of macromolecular materials, including polyamides and polyurethanes. acs.org Furthermore, furan dicarboxylic acids can be used to synthesize plasticizers for polymers like polyvinyl chloride (PVC), offering a bio-based alternative to traditional phthalate (B1215562) plasticizers. nih.gov These applications highlight the broad potential of furan-based dicarboxylic acids in materials science, a potential that could be further expanded by incorporating unique substituents like the cyclobutyl group.

Design and Synthesis of Chemically Modifiable Probes

The furan scaffold serves as a valuable core for the design and synthesis of chemically modifiable probes for biological research. These probes are essential tools for studying biological processes, identifying drug targets, and elucidating mechanisms of action. The ability to systematically modify the furan ring and its substituents allows for the fine-tuning of a probe's properties, such as its affinity, selectivity, and reporting capabilities.

The synthesis of such probes often starts from a versatile furan-based intermediate, such as a furan carboxylic acid. The carboxylic acid group can be readily converted into a variety of other functional groups, including amides, esters, and ketones, providing handles for attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling of target proteins.

For instance, in the development of inhibitors for specific biological targets, a furan-based core can be elaborated through a series of synthetic steps to create a library of compounds. nih.gov These compounds can then be screened for their activity, and the SAR data obtained can guide the design of more potent and selective probes. The synthesis of 1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-(4-(pyrrolidin-1-yl)phenyl)pyrrolidine, an inhibitor of the ST2/IL-33 interaction, exemplifies the multi-step synthesis required to build complex probes around a furan core. nih.gov

While specific examples of chemically modifiable probes derived from this compound are not yet prominent in the literature, the foundational chemistry of furan-2-carboxylic acids provides a clear blueprint for their development. The unique structural and electronic contributions of the cyclobutyl group could be leveraged to create novel probes with distinct interaction profiles and properties.

Conclusion and Future Research Directions

Unexplored Synthetic Avenues

The development of efficient and scalable synthetic routes to this compound is a primary research goal. Investigating various catalytic systems and reaction conditions could lead to optimized protocols for its preparation.

Potential for Novel Derivative Discovery

The carboxylic acid group provides a handle for the synthesis of a wide array of derivatives, including esters, amides, and other functionalized molecules. Exploring the chemical space around this scaffold could lead to the discovery of compounds with novel biological activities or material properties.

Integration with Emerging Analytical Technologies

Advanced analytical techniques, such as two-dimensional NMR and high-resolution mass spectrometry, can be employed to fully characterize this compound and its derivatives. princeton.edu These methods can provide detailed structural information and help to understand its behavior in various chemical and biological systems.

Broader Implications in Chemical Innovation

As a unique building block, 5-cyclobutylfuran-2-carboxylic acid has the potential to contribute to innovation in both medicinal chemistry and materials science. Further research into its properties and applications could pave the way for the development of new drugs, advanced materials, and other valuable chemical products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyclobutylfuran-2-carboxylic acid, and how do reaction conditions impact yield optimization?

- Methodology : A common approach involves functionalizing the furan ring with a cyclobutyl group. For example, cyclobutyl substituents can be introduced via nucleophilic substitution or cycloaddition reactions. Reaction conditions such as temperature (e.g., maintaining 85°C for optimal intermediate formation), solvent choice (e.g., pyridine as a base), and stoichiometric ratios (e.g., hydroxylamine hydrochloride for nitrile formation) are critical for yield . Post-reaction workup (e.g., precipitation in water) and purification (e.g., recrystallization) must be optimized to isolate the product efficiently.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the cyclobutyl group’s integration and the carboxylic acid’s presence (e.g., a downfield-shifted carbonyl signal at ~170 ppm).

- IR Spectroscopy : Stretching frequencies for C=O (~1680–1720 cm) and furan ring vibrations (~1500 cm) provide structural validation.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for CHO: 166.0630 g/mol).

- HPLC : Reverse-phase chromatography assesses purity, particularly when isolating intermediates like 5-cyanofuran derivatives .

Advanced Research Questions

Q. How does the cyclobutyl group influence the electronic properties and reactivity of the furan ring compared to other substituents (e.g., phenyl, methylthio)?

- Methodology :

- Computational Analysis : Density Functional Theory (DFT) calculations can map electron density distribution. The cyclobutyl group’s strain and electron-donating/withdrawing effects alter the furan ring’s aromaticity, impacting electrophilic substitution sites .

- Experimental Validation : Compare reaction rates in nucleophilic acyl substitutions (e.g., esterification) with analogs like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid. The cyclobutyl group’s steric bulk may reduce reactivity at the 5-position .

Q. What strategies minimize side reactions (e.g., ring-opening or decarboxylation) during derivatization of this compound?

- Methodology :

- Protective Groups : Use silyl ethers (e.g., TMSCl) to protect the carboxylic acid during alkylation or amidation.

- Low-Temperature Conditions : Perform reactions at 0–5°C to suppress decarboxylation.

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity for C–H functionalization over side reactions .

Q. How can molecular docking and QSAR models predict the biological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., monoamine oxidase B). The cyclobutyl group’s conformational rigidity may enhance binding affinity compared to linear alkyl chains .

- QSAR Analysis : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data from analogs like 5-ethylfuran-2-carboxylic acid to predict antimicrobial or anti-inflammatory potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.